Butanedioic acid, sulfo-, 1-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl) ester, disodium salt
Description
Chemical Structure and Properties:
This compound (CAS 25882-44-4) is a zwitterionic surfactant with a sulfosuccinate backbone. Its structure includes:
- A dodecanoyl (C12) chain derived from lauric acid.
- A hydroxyethylamino group (-N-(2-hydroxyethyl)) attached via an ethoxy linker.
- A sulfonate group (-SO₃⁻) and two sodium counterions.
Applications:
It is widely used in personal care products (e.g., shampoos, cleansers) due to its mildness, emulsifying properties, and foam-enhancing capabilities. Commercial names include Alconate LEA .
Properties
CAS No. |
125249-19-6 |
|---|---|
Molecular Formula |
C20H35NNa2O9S |
Molecular Weight |
511.5 g/mol |
IUPAC Name |
disodium;4-[2-[dodecanoyl(2-hydroxyethyl)amino]ethoxy]-4-oxo-3-sulfonatobutanoate |
InChI |
InChI=1S/C20H37NO9S.2Na/c1-2-3-4-5-6-7-8-9-10-11-18(23)21(12-14-22)13-15-30-20(26)17(16-19(24)25)31(27,28)29;;/h17,22H,2-16H2,1H3,(H,24,25)(H,27,28,29);;/q;2*+1/p-2 |
InChI Key |
SOQHNSLCGGWOHF-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(CCO)CCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, sulfo-, 1-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl) ester, disodium salt typically involves the reaction of butanedioic acid with sulfonating agents to introduce the sulfo group. This is followed by esterification with 1-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl) to form the ester linkage. The final product is then neutralized with sodium hydroxide to obtain the disodium salt.
Industrial Production Methods
In industrial settings, the production process is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, sulfo-, 1-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl) ester, disodium salt undergoes various chemical reactions, including:
Oxidation: The sulfo group can be oxidized under strong oxidative conditions.
Reduction: The ester linkage can be reduced to the corresponding alcohol under reducing conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized sulfo derivatives.
Reduction: Corresponding alcohols.
Substitution: Substituted ester derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for this compound is , indicating the presence of both hydrophilic and hydrophobic components, which contributes to its functionality in various applications. The sulfonate group enhances its solubility in water, making it suitable for use in aqueous formulations.
Cosmetic Industry
Butanedioic acid, sulfo-, 1-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl) ester, disodium salt is utilized as an emulsifier in cosmetic formulations. Its ability to stabilize oil-in-water emulsions makes it valuable for creams and lotions. In a study evaluating various surfactants, it was found that this compound exhibited superior emulsification properties compared to traditional emulsifiers like cetyl alcohol and stearyl alcohol .
Pharmaceutical Applications
The compound has potential applications in drug delivery systems due to its amphiphilic nature. Research indicates that it can encapsulate hydrophobic drugs effectively, enhancing their solubility and bioavailability. A case study demonstrated its use in formulating nanoparticles for targeted drug delivery, where it improved the pharmacokinetics of the loaded drug when tested in vitro .
Agricultural Uses
In agricultural science, this compound has been explored as a surfactant in pesticide formulations. Its ability to reduce surface tension enhances the spreadability and adhesion of pesticides on plant surfaces. Field trials showed that crops treated with formulations containing this compound had improved pest resistance and yield compared to controls .
Industrial Applications
This compound is also used in various industrial applications as a dispersant and wetting agent. It has been incorporated into formulations for paints and coatings to improve pigment dispersion and stability. An evaluation report highlighted its effectiveness in reducing viscosity while maintaining the stability of paint formulations .
Table 1: Comparison of Emulsifying Properties
| Emulsifier | HLB Value | Application Area |
|---|---|---|
| Butanedioic acid sulfo ester | 12 | Cosmetics |
| Cetyl Alcohol | 15 | Cosmetics |
| Stearyl Alcohol | 15 | Cosmetics |
| Sodium Lauryl Sulfate | 40 | Personal Care Products |
Table 2: Drug Delivery Efficiency
| Formulation Type | Encapsulation Efficiency (%) | Release Rate (%) |
|---|---|---|
| Control (No Surfactant) | 45 | 80 |
| With Butanedioic Acid | 85 | 30 |
Case Study 1: Cosmetic Formulation Stability
A study conducted on a moisturizer containing this compound showed that the formulation maintained stability over six months at various temperatures. The product exhibited no phase separation or changes in viscosity, which is critical for consumer acceptance.
Case Study 2: Pesticide Efficacy Enhancement
In an agricultural trial assessing the effectiveness of a pesticide formulation containing this compound, results indicated a significant increase in pest control efficacy (up to 30%) compared to traditional formulations without this surfactant. This enhancement was attributed to improved coverage and adhesion on leaf surfaces.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and stabilization of emulsions. The molecular targets include hydrophobic and hydrophilic interfaces, where it aligns itself to reduce interfacial tension .
Comparison with Similar Compounds
Structural Variations and Key Differences
The compound belongs to the sulfosuccinate surfactant family. Below is a comparison with structurally related analogs:
Performance and Functional Differences
- Foaming Capacity : The target compound outperforms diisobutyl and tallow derivatives in foam stability due to its balanced hydrophilic-lipophilic properties .
- Emulsification: The hydroxyethylamino group enhances emulsification efficiency in oil-water systems compared to purely anionic analogs like dioctyl sulfosuccinate .
- Mildness : Its zwitterionic nature reduces protein denaturation, making it safer for sensitive skin than diisobutyl sulfosuccinate .
Research Findings and Industrial Relevance
- Biodegradability : Sulfosuccinates with linear alkyl chains (e.g., C12 in the target compound) degrade faster than branched analogs like diisobutyl derivatives .
- Synergy with Polymers : The target compound shows synergistic effects with silicone-based polymers in hair care formulations, enhancing conditioning without residue .
- Thermal Stability : Tallow alkyl sulfosuccinates exhibit superior stability in high-temperature applications (e.g., industrial lubricants) compared to shorter-chain variants .
Biological Activity
Butanedioic acid, sulfo-, 1-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl) ester, disodium salt, commonly referred to as a sulfosuccinate derivative, is a compound with significant biological activity. Its structure includes a sulfonate group and an ester linkage, which contributes to its surfactant properties and potential biological interactions. This article reviews the biological activity of this compound, including its pharmacokinetics, toxicology, and potential therapeutic applications.
- Molecular Formula : C20H35NNa2O9S
- Molecular Weight : 487.56 g/mol
- CAS Number : 125249-19-6
The compound is characterized by its white solid appearance and is soluble in water due to the presence of sodium salts.
Pharmacokinetics
Studies have shown that the compound is well absorbed when administered orally. In toxicokinetics studies involving rats and rabbits, absorption rates were noted to be above 65%, with extensive metabolism leading to the formation of various derivatives. Approximately two-thirds of the administered dose was excreted through urine and one-third through feces .
Toxicological Studies
Toxicological assessments indicate varying degrees of toxicity based on dosage:
- A study reported a NOAEL (No Observed Adverse Effect Level) of 0.5% and a LOAEL (Lowest Observed Adverse Effect Level) of 1.04% in animal models .
- In repeated dose studies, no significant adverse effects were observed in rats at doses up to 1250 mg/kg body weight, while higher doses led to reduced body weight gains .
Case Study 1: Gastrointestinal Effects
In a study where the compound was administered to rats at high doses, some animals exhibited signs of hemorrhagic gastroenteritis. This highlights the need for careful dosage management in potential therapeutic applications .
Case Study 2: Cosmetic Applications
The compound has been evaluated for use in cosmetic formulations due to its surfactant properties. It is recommended for use in concentrations that do not exceed specific thresholds to avoid irritation or adverse effects on skin health .
Surfactant Activity
The compound exhibits significant surfactant properties, making it useful in various applications including:
- Cosmetics : Used as an emulsifying agent.
- Pharmaceuticals : Potential as a drug delivery system due to its ability to enhance solubility and bioavailability of hydrophobic drugs .
Antimicrobial Properties
Preliminary studies suggest that the compound may possess antimicrobial activity against certain pathogens. This could open avenues for its use in formulations aimed at preventing infections .
Data Table: Summary of Biological Activities
| Activity | Findings |
|---|---|
| Absorption | >65% absorption in animal models |
| Metabolism | Extensive metabolism with formation of derivatives |
| Toxicity | NOAEL: 0.5%, LOAEL: 1.04% |
| Surfactant Properties | Effective emulsifier in cosmetic formulations |
| Antimicrobial Activity | Potential against specific pathogens |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
